molecular formula C17H26N2O4S B4551658 3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-N-ethyl-4-methoxybenzenesulfonamide

3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-N-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B4551658
M. Wt: 354.5 g/mol
InChI Key: FZIDDKOBIUCNMT-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-N-ethyl-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16132849 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Sulfonamide derivatives have been investigated for their corrosion inhibition properties on metal surfaces. For instance, studies involving piperidine derivatives demonstrated their effectiveness in preventing the corrosion of iron through adsorption on metal surfaces, as analyzed via quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Photodynamic Therapy Applications

Sulfonamide compounds have been explored for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. Zinc phthalocyanines substituted with sulfonamide groups showed high singlet oxygen quantum yield, indicating their suitability as Type II photosensitizers for PDT, highlighting their significant therapeutic potential (Pişkin et al., 2020).

HIV Prevention and Antifungal Activities

Methylbenzenesulfonamide derivatives have been evaluated for their use in HIV prevention and as antifungal agents. The synthesis and structural characterization of these compounds provided insights into their potential as drug candidates for addressing HIV infection and fungal diseases (Cheng De-ju, 2015).

Enzyme Inhibition for Therapeutic Applications

Research on sulfonamide derivatives has also included their enzyme inhibitory activities, with implications for treating diseases such as Alzheimer's. The synthesis and evaluation of novel sulfonamides for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase have been detailed, demonstrating the therapeutic potential of these compounds (Virk et al., 2018).

Properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-5-18-24(21,22)14-6-7-16(23-4)15(9-14)17(20)19-10-12(2)8-13(3)11-19/h6-7,9,12-13,18H,5,8,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIDDKOBIUCNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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